molecular formula C9H6F4O3S B14041928 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde

3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B14041928
M. Wt: 270.20 g/mol
InChI Key: YGTUIDJOIUTEBS-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde compound characterized by the presence of fluorine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common route includes:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formylation: The final step involves formylation to introduce the aldehyde group, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced metabolic stability and bioavailability.

    Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.

    Agrochemicals: Employed in the synthesis of novel agrochemical compounds with improved efficacy and environmental profile.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups:

    Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.

    Fluorine Atoms: Enhance the compound’s stability and reactivity by influencing electronic distribution.

    Methylsulfonyl Group: Acts as an electron-withdrawing group, affecting the compound’s reactivity and interaction with other molecules.

    Trifluoromethyl Group: Increases lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Positional isomer with different electronic and steric properties.

    3-Fluoro-2-methylbenzaldehyde: Lacks the trifluoromethyl and methylsulfonyl groups, leading to distinct chemical behavior.

Uniqueness

3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H6F4O3S

Molecular Weight

270.20 g/mol

IUPAC Name

3-fluoro-2-methylsulfonyl-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4O3S/c1-17(15,16)8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3

InChI Key

YGTUIDJOIUTEBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1F)C(F)(F)F)C=O

Origin of Product

United States

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